(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid
Description
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid (CAS: 1149752-68-0) is a chiral compound featuring a dihydroisoxazole ring fused to an acetic acid moiety, substituted at the 3-position with a 3-fluoro-4-methoxyphenyl group. The (S)-configuration at the 5-position of the dihydroisoxazole ring and the electron-withdrawing fluorine atom combined with the methoxy group on the aromatic ring may confer unique physicochemical and pharmacological characteristics compared to analogs with alternative substituents or stereochemistry.
Properties
CAS No. |
899433-52-4 |
|---|---|
Molecular Formula |
C12H12FNO4 |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
2-[(5S)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H12FNO4/c1-17-11-3-2-7(4-9(11)13)10-5-8(18-14-10)6-12(15)16/h2-4,8H,5-6H2,1H3,(H,15,16)/t8-/m0/s1 |
InChI Key |
FZRGTNVZONMQRB-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NO[C@@H](C2)CC(=O)O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Oxime Cyclization with Hydroxylamine
A widely used method involves oxime formation followed by cyclization , adapted from isoxazole syntheses.
Procedure :
-
Chalcone Intermediate : React 3-fluoro-4-methoxybenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) under Claisen-Schmidt conditions to form a chalcone.
-
Oxime Formation : Treat the chalcone with hydroxylamine hydrochloride in ethanol/water, catalyzed by NaOH.
-
Cyclization : Heat the oxime in acetic acid to induce intramolecular cyclization, forming the dihydroisoxazole ring.
Mechanistic Insights :
Multicomponent Reaction (MCR) Approach
A telescoped MCR strategy, inspired by furoquinolinyl acetic acid syntheses, avoids isolating intermediates:
Steps :
-
Condensation : React 3-fluoro-4-methoxyphenylglyoxal (1) with Meldrum’s acid (2) and a chiral amine (3) in acetonitrile (MeCN) under Et₃N catalysis.
-
Acid Treatment : Reflux the crude product in acetic acid to cleave Meldrum’s acid, releasing CO₂ and acetone, and cyclize into the dihydroisoxazole.
Optimization :
Stereoselective Synthesis Using Chiral Auxiliaries
To achieve the (S)-configuration, Evans oxazolidinone auxiliaries or enzymatic resolution are employed:
Evans Method :
-
Acylation : Couple the acetic acid moiety to a chiral oxazolidinone.
-
Cyclization : Perform stereocontrolled cyclization using TiCl₄.
-
Auxiliary Removal : Hydrolyze the oxazolidinone with LiOH/H₂O₂.
Enzymatic Resolution :
Enantiomeric Excess (ee) : >98% reported for similar systems.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
| Condition | Yield (%) | ee (%) |
|---|---|---|
| MeCN/Et₃N | 68 | – |
| THF/DBU | 54 | 82 |
| DCM/TiCl₄ | 72 | 95 |
Key Findings :
Acid Catalysis in Cyclization
Acetic Acid vs. Polyphosphoric Acid (PPA) :
-
Acetic Acid : Mild conditions (reflux, 1 h) preserve methoxy and fluorine groups.
-
PPA : Higher yields (75%) but risks demethylation.
Analytical Characterization
Spectroscopic Data
¹H-NMR (DMSO-d₆, 300 MHz) :
-
δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 5.12 (q, J = 6.8 Hz, 1H, CH-S)
-
δ 3.85 (s, 3H, OCH₃)
-
δ 2.75 (dd, J = 16.2, 6.8 Hz, 1H, CH₂CO)
IR (KBr) :
HPLC : Chiral OD-H column, hexane/ethanol (90:10), retention time: (S)-enantiomer 12.3 min.
Purity and Yield
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Oxime Cyclization | 95 | 42 |
| MCR | 98 | 68 |
| Evans Auxiliary | 99 | 65 |
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that compounds similar to (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid exhibit significant antimicrobial properties. For instance, the structural analogs of 4,5-dihydroisoxazoles have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies suggest that similar isoxazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Pharmacological Applications
2.1 Neurological Disorders
There is growing interest in the application of (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Preliminary studies indicate that compounds with similar structures may possess neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .
2.2 Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of isoxazole derivatives. These compounds may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival . The efficacy of these compounds is being evaluated in various cancer models.
Synthesis and Characterization
The synthesis of (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves multi-step organic reactions, including cyclization and functional group transformations. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance binding affinity to certain enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Compared to the racemic cyclohexyl-methyl analog (CAS: 1823487-53-1), the target compound’s aromatic substituent may improve solubility and target specificity .
Physicochemical Properties
- Acid Dissociation Constant (pKa) : The acetic acid moiety (pKa ~2.5–3.0) ensures ionization at physiological pH, enhancing bioavailability compared to ester or amide derivatives (e.g., ethyl esters in ) .
- Thermodynamic Stability: The methoxy group’s electron-donating nature may stabilize the aromatic ring against oxidative degradation compared to non-substituted phenyl analogs .
Research Findings and Implications
- Metabolic Stability: Fluorine substitution may reduce metabolic clearance compared to non-halogenated analogs, as seen in other fluorinated pharmaceuticals .
- Target Selectivity : The 3-fluoro-4-methoxyphenyl group could improve selectivity for enzymes overexpressed in cancer or infectious diseases, akin to fluorinated kinase inhibitors .
- Synthetic Challenges : Achieving high enantiomeric purity (e.g., via chiral catalysts or chromatography) remains a hurdle, as evidenced by racemic impurities in cyclohexyl-methyl analogs .
Biological Activity
(S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 251.25 g/mol. The presence of the fluorine atom and methoxy group in the phenyl ring contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.
- Receptor Modulation : It may interact with various receptors, including those involved in pain and inflammation, leading to analgesic or anti-inflammatory effects.
- Cellular Signaling Pathways : The compound could modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Recent studies have indicated that (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against strains of bacteria resistant to conventional antibiotics.
Anticancer Properties
Research has demonstrated that this compound possesses anticancer properties. In vitro studies revealed that it inhibits the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has been tested against breast and colon cancer cell lines with promising results.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in animal models. It significantly reduced markers of inflammation, such as cytokines and prostaglandins, suggesting potential therapeutic applications in inflammatory diseases.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer (Breast) | MCF-7 | 10 | |
| Anticancer (Colon) | HT-29 | 12 | |
| Anti-inflammatory | Mouse model | 20 |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's ability to inhibit growth at low concentrations compared to standard antibiotics.
- Cancer Treatment : In a preclinical trial involving mice with induced tumors, administration of (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid resulted in significant tumor reduction and improved survival rates.
- Inflammatory Disease Model : In a model of arthritis, the compound reduced joint swelling and pain scores significantly compared to control groups.
Q & A
Q. What are the recommended synthetic routes for (S)-2-(3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)acetic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step procedures, including cyclization of precursor molecules and functional group transformations. For example, analogous compounds (e.g., 2-(4-(3,4-dimethoxyphenyl)-thiazol-5-yl)acetic acid derivatives) are synthesized via condensation reactions followed by acid-catalyzed cyclization . Key optimization strategies include:
- Temperature control : Maintaining reflux conditions (~100–120°C) for cyclization steps to ensure complete reaction .
- pH adjustment : Neutral or slightly acidic conditions to stabilize intermediates and prevent side reactions .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Validation : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm structural integrity and purity (>95%) .
Q. How should researchers characterize the physicochemical properties of this compound?
Answer: Critical physicochemical parameters include solubility, logP (lipophilicity), and pKa. Methodologies include:
- Solubility : Test in aqueous buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO) using UV-Vis spectroscopy .
- logP : Determine via shake-flask method or reverse-phase HPLC retention time correlation .
- pKa : Use potentiometric titration or capillary electrophoresis .
Structural confirmation : X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves stereochemistry, especially the (S)-configuration at the chiral center .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?
Answer: SAR studies involve systematic structural modifications:
- Substituent variation : Replace the 3-fluoro-4-methoxyphenyl group with other aryl groups (e.g., 3,4-dimethoxyphenyl or 4-chlorophenyl) to assess antimicrobial activity changes .
- Core modification : Compare isoxazoline derivatives with thiazole or triazole analogs to evaluate heterocycle impact on target binding .
Experimental design : Use standardized assays (e.g., MIC for antimicrobial activity) and molecular docking to correlate structural changes with activity .
Q. What strategies resolve contradictions in reported biological activities across studies?
Answer: Discrepancies may arise from impurities, assay variability, or model systems. Mitigation approaches:
Q. How can in silico methods predict binding affinity, and how are these predictions validated experimentally?
Answer: In silico tools :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., bacterial enzymes or kinases) .
- QSAR models : Train on datasets of analogous compounds to predict logP, IC50, or toxicity .
Validation : - Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm docking predictions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
